

Application Notes and Protocols: Functionalization of Alkenes using Tetrabutylammonium Dichlorobromide

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Compound of Interest

Compound Name: *Tetrabutylammonium
Dichlorobromide*

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For Researchers, Scientists, and Drug Development Professionals

Tetrabutylammonium dichlorobromide (TBADCB) is a versatile and convenient reagent for the functionalization of alkenes. As a stable, solid source of electrophilic bromine and chlorine, it offers a safer and more manageable alternative to gaseous halogens. This document provides detailed application notes and experimental protocols for the dichlorination, bromination, and chlorobromination of alkenes using TBADCB.

Introduction

Vicinal dihalides are important structural motifs in a wide array of pharmaceuticals and are valuable synthetic intermediates. The addition of halogens across a carbon-carbon double bond is a fundamental transformation in organic synthesis. **Tetrabutylammonium dichlorobromide** ($[N(Bu)_4]^+[BrCl_2]^-$) serves as an efficient halogenating agent, delivering two chlorine atoms, a bromine and a chlorine atom, or acting as a bromide source for bromination in the presence of an oxidizing agent. Its ionic nature and solubility in common organic solvents facilitate homogeneous reaction conditions.

Key Advantages of TBADCB:

- **Solid and Stable:** Easy to handle and weigh, offering improved safety over gaseous chlorine or liquid bromine.
- **High Reactivity:** Readily reacts with a variety of alkenes under mild conditions.
- **Versatility:** Can be used for dichlorination, chlorobromination, and as a bromide source for bromination.
- **Good Solubility:** Soluble in many common organic solvents.

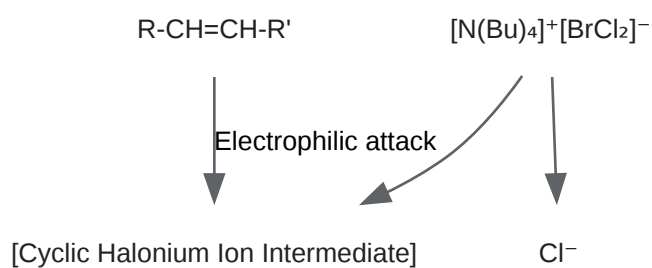
Reaction Mechanisms

The functionalization of alkenes with TBADCB proceeds via an electrophilic addition mechanism. The dichlorobromide anion ($[\text{BrCl}_2]^-$) acts as the source of the electrophilic halogen. The reaction is initiated by the attack of the alkene π -bond on the more electrophilic bromine atom of the $[\text{BrCl}_2]^-$ anion, leading to the formation of a cyclic halonium ion intermediate. Subsequent nucleophilic attack by a halide ion (chloride or bromide) from the opposite face results in the anti-addition product.

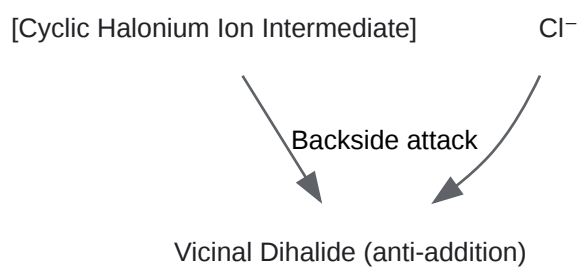
Diagram: General Mechanism of Alkene Halogenation with TBADCB

General Mechanism of Alkene Halogenation with TBADCB

Step 1: Electrophilic Attack and Halonium Ion Formation



Step 2: Nucleophilic Attack



Workflow for Vicinal Dichlorination of Alkenes

1. Dissolve alkene and TBADCB in CH_2Cl_2

2. Stir at room temperature

3. Monitor reaction by TLC

4. Quench with aq. $\text{Na}_2\text{S}_2\text{O}_3$

5. Extract with CH_2Cl_2

6. Dry organic layer (Na_2SO_4)

7. Concentrate in vacuo

8. Purify by column chromatography

Workflow for Vicinal Chlorobromination of Alkenes

1. Dissolve alkene in a suitable solvent (e.g., CH_2Cl_2 or CHCl_3)

2. Add TBADCB portion-wise at 0 °C

3. Stir at 0 °C to room temperature

4. Monitor reaction by TLC/GC-MS

5. Quench with aq. $\text{Na}_2\text{S}_2\text{O}_3$

6. Extract with organic solvent

7. Dry and concentrate

8. Purify by chromatography

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